3-Amino-4-ethyloctanoic acid
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Overview
Description
3-Amino-4-ethyloctanoic acid is an organic compound that belongs to the class of amino acids It features a long carbon chain with an amino group (-NH2) attached to the third carbon and an ethyl group (-C2H5) attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-ethyloctanoic acid can be achieved through several methods:
Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.
Reductive Amination: Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The process may include additional steps such as purification through crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be converted to a nitro group (-NO2) or other oxidized forms.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as converting the carboxylic acid group (-COOH) to an alcohol (-OH).
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Nitro derivatives, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-4-ethyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Mechanism of Action
The mechanism of action of 3-amino-4-ethyloctanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in amino acid metabolism and signaling pathways.
Pathways Involved: It may participate in pathways related to protein synthesis, neurotransmitter production, and cellular signaling.
Comparison with Similar Compounds
4-Ethyloctanoic Acid: Similar in structure but lacks the amino group, making it less reactive in certain biochemical pathways.
3-Aminooctanoic Acid: Similar but without the ethyl group, affecting its hydrophobicity and interaction with biological molecules.
Properties
IUPAC Name |
3-amino-4-ethyloctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-8(4-2)9(11)7-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESNRLIARDEOEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697344 |
Source
|
Record name | 3-Amino-4-ethyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103905-71-1 |
Source
|
Record name | 3-Amino-4-ethyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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